molecular formula C15H18Br2N2 B14215308 4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole CAS No. 832155-08-5

4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole

Cat. No.: B14215308
CAS No.: 832155-08-5
M. Wt: 386.12 g/mol
InChI Key: POGWJTFBKNLTRI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole is a synthetic organic compound characterized by the presence of bromine atoms and an imidazole ring.

Preparation Methods

The synthesis of 4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazole compound under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .

Comparison with Similar Compounds

4,5-Dibromo-2-(2,6-diethylphenyl)-1-ethyl-1H-imidazole can be compared with other similar compounds such as:

Properties

CAS No.

832155-08-5

Molecular Formula

C15H18Br2N2

Molecular Weight

386.12 g/mol

IUPAC Name

4,5-dibromo-2-(2,6-diethylphenyl)-1-ethylimidazole

InChI

InChI=1S/C15H18Br2N2/c1-4-10-8-7-9-11(5-2)12(10)15-18-13(16)14(17)19(15)6-3/h7-9H,4-6H2,1-3H3

InChI Key

POGWJTFBKNLTRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2=NC(=C(N2CC)Br)Br

Origin of Product

United States

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